molecular formula C27H30N9O15P2-3 B10799899 FAD trianion

FAD trianion

Cat. No.: B10799899
M. Wt: 782.5 g/mol
InChI Key: VWWQXMAJTJZDQX-UYBVJOGSSA-K
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Chemical Reactions Analysis

Flavin adenine dinucleotide trianion undergoes various types of chemical reactions, including oxidation, reduction, and electron transfer reactions. It can exist in four redox states: flavin-N(5)-oxide, quinone, semiquinone, and hydroquinone . The fully oxidized form of flavin adenine dinucleotide accepts two electrons and two protons to become flavin adenine dinucleotide hydroquinone. Common reagents used in these reactions include molecular oxygen, ferricyanides, and other electron acceptors . Major products formed from these reactions include reduced forms of flavin adenine dinucleotide and oxidized substrates.

Mechanism of Action

The mechanism of action of flavin adenine dinucleotide trianion involves its role as an electron carrier in redox reactions. It participates in the reversible conversion of substrates by accepting or donating electrons and protons. The molecular targets of flavin adenine dinucleotide include various dehydrogenases and oxidases, which utilize flavin adenine dinucleotide as a cofactor to facilitate electron transfer . The pathways involved in its action include the electron transport chain and other metabolic pathways essential for energy production .

Comparison with Similar Compounds

Flavin adenine dinucleotide trianion is unique compared to other similar compounds due to its ability to exist in multiple redox states and its role as a versatile electron carrier. Similar compounds include:

Flavin adenine dinucleotide trianion’s unique ability to participate in both one- and two-electron transfers and its involvement in a wide range of biochemical processes make it a vital component in biological systems.

Properties

Molecular Formula

C27H30N9O15P2-3

Molecular Weight

782.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2-oxido-4-oxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate

InChI

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/p-3/t14-,15+,16+,19-,20+,21+,26+/m0/s1

InChI Key

VWWQXMAJTJZDQX-UYBVJOGSSA-K

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=NC(=O)C3=N2)[O-])C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=NC(=O)C3=N2)[O-])CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O

Origin of Product

United States

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